3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride
CAS No.: 2624139-76-8
Cat. No.: VC11554591
Molecular Formula: C5H10ClNO2S
Molecular Weight: 183.66 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2624139-76-8 |
|---|---|
| Molecular Formula | C5H10ClNO2S |
| Molecular Weight | 183.66 g/mol |
| IUPAC Name | 3-methylsulfanylazetidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H9NO2S.ClH/c1-9-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H |
| Standard InChI Key | MGERASZATIYWMU-UHFFFAOYSA-N |
| Canonical SMILES | CSC1(CNC1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s azetidine core confers rigidity and conformational restraint, which is advantageous for optimizing drug-receptor interactions. The methylsulfanyl group (-SMe) at the 3-position enhances lipophilicity, while the carboxylic acid (-COOH) enables salt formation or further derivatization. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 2624139-76-8 |
| Molecular Formula | |
| Molecular Weight | 183.66 g/mol |
| Hydrochloride Salt | Enhances solubility and stability |
The stereoelectronic effects of the methylsulfanyl group influence the compound’s reactivity. The sulfur atom’s lone pairs participate in conjugation with the azetidine ring, moderating its basicity and directing regioselective transformations .
Synthesis and Manufacturing
The synthesis of 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride leverages strategies developed for azetidine-3-carboxylic acid derivatives. A gram-scale route begins with tert-butyl 3-iodoazetidine-1-carboxylate (6), which undergoes nucleophilic substitution with methyl mercaptan (MeSH) to introduce the methylsulfanyl group . Subsequent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions yields the free base, which is treated with hydrochloric acid to form the hydrochloride salt .
Key Reaction Steps:
-
Iodination: tert-Butyl 3-hydroxyazetidine-1-carboxylate is converted to the 3-iodo derivative using hydroiodic acid .
-
Thioether Formation: Reaction with methyl mercaptan in the presence of a base replaces iodine with the methylsulfanyl group .
-
Deprotection and Salt Formation: Acidic removal of the Boc group followed by HCl treatment generates the final product .
Physicochemical Properties
The compound’s hydrochloride salt form exhibits moderate solubility in polar solvents such as water and methanol, which is critical for formulation development. Thermal stability analyses indicate decomposition above 200°C, consistent with azetidine derivatives . The pKa of the carboxylic acid group is approximately 2.5, while the azetidine nitrogen’s pKa is around 7.8, enabling pH-dependent solubility modulation .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 15–20 |
| Methanol | 50–60 |
| Dichloromethane | <5 |
Applications in Drug Discovery
Sphingosine-1-Phosphate (S1P) Receptor Agonists
The compound serves as a key fragment in S1P receptor agonists, which regulate lymphocyte trafficking and are used to treat multiple sclerosis . Its rigid azetidine scaffold mimics the conformation of endogenous sphingosine, enhancing binding affinity. For example, Merck’s lead compound (Figure 1, 1-5) incorporates azetidine-3-carboxylic acid derivatives to achieve nanomolar potency .
Antibacterial Agents
Derivatives of 3-(methylsulfanyl)azetidine-3-carboxylic acid exhibit activity against Gram-positive bacteria by inhibiting cell wall synthesis enzymes. The methylsulfanyl group improves membrane permeability, as demonstrated in studies against Staphylococcus aureus (MIC = 4 µg/mL) .
Enzyme Inhibitors
The carboxylic acid moiety chelates metal ions in enzyme active sites, making the compound a candidate for metalloproteinase inhibitors. In preclinical models, it reduced matrix metalloproteinase-9 (MMP-9) activity by 70% at 10 µM .
Recent Advances and Future Directions
Recent work has focused on diversifying the substituents at the 3-position of the azetidine ring. For instance, trifluoromethylthiolated analogs (e.g., 3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid) show improved metabolic stability in hepatic microsomal assays . Additionally, catalytic asymmetric synthesis methods are being explored to access enantiopure variants for chiral drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume